molecular formula C7H15NO2S B2519923 4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione CAS No. 1356824-92-4

4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione

Cat. No.: B2519923
CAS No.: 1356824-92-4
M. Wt: 177.26
InChI Key: AWHITMOYUMVXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione: is an organic compound characterized by the presence of an amino group, an ethyl group, and a thiane ring with a sulfone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione typically involves the following steps:

    Formation of the Thiane Ring: The thiane ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dihalobutanes with thiol compounds under basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.

    Oxidation to Sulfone: The final step involves the oxidation of the thiane ring to form the sulfone group, typically using oxidizing agents like hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form sulfoxides or other higher oxidation states.

    Reduction: Reduction reactions can convert the sulfone group back to sulfide or thiol derivatives.

    Substitution: The amino and ethyl groups can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, ammonia, amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides, thiols.

    Substitution Products: Alkylated or aminated derivatives.

Scientific Research Applications

4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione: Similar structure with a methyl group instead of an ethyl group.

    4-Amino-4-propyl-1Lambda(6)-thiane-1,1-dione: Similar structure with a propyl group instead of an ethyl group.

    4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dioxide: Similar structure with an additional oxygen atom.

Uniqueness

4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione is unique due to its specific combination of functional groups and the presence of an ethyl group, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-ethyl-1,1-dioxothian-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-2-7(8)3-5-11(9,10)6-4-7/h2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHITMOYUMVXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCS(=O)(=O)CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.